molecular formula C8H10O4 B13903339 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13903339
M. Wt: 170.16 g/mol
InChI Key: OXIGGCCPIATTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research and industry. The bicyclo[1.1.1]pentane scaffold is often used as a bioisosteric replacement for aromatic groups in drug discovery, providing enhanced stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a starting material. One common method includes the esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of strong acids or bases to facilitate the esterification and hydrolysis steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and scalable production of bicyclo[1.1.1]pentane derivatives . This method ensures high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3-(carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C8H10O4/c9-5(10)1-7-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12)

InChI Key

OXIGGCCPIATTFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC(=O)O

Origin of Product

United States

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